N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-10-5-7-11(8-6-10)22(19,20)9-14(18)17-15-16-12-3-2-4-13(12)21-15/h5-8H,2-4,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPSDRABHMSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Ring Formation
The cyclopenta[d]thiazole core is synthesized via a cyclocondensation strategy. Cyclopentanone reacts with thiourea derivatives under acidic conditions to form the thiazole ring. For example, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (a structurally analogous intermediate) is generated through cyclization of cyclopentanone with chlorinated nitriles. Adapting this approach, cyclopentanone and 2-aminothiazole undergo Friedländer-type condensation in the presence of sulfur, yielding the bicyclic thiazole scaffold.
Reaction Conditions :
Introduction of the Amine Group
The 2-amino functionality is introduced via nucleophilic substitution or reductive amination. In a protocol analogous to, 2-chlorocyclopenta[d]thiazole reacts with aqueous ammonia under high pressure (3–5 bar) at 120°C for 12 hours, yielding the amine derivative in 70–85% purity.
Synthesis of 2-(4-Methylbenzenesulfonyl)acetic Acid
Sulfonylation of Acetic Acid Derivatives
Ethyl acetoacetate is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane. The reaction proceeds via a two-step mechanism:
- Enolate Formation : Deprotonation of ethyl acetoacetate with sodium hydride.
- Electrophilic Substitution : Tosyl chloride reacts with the enolate at the α-position, followed by hydrolysis to yield 2-(4-methylbenzenesulfonyl)acetic acid.
Optimization Notes :
- Stoichiometry : 1:1 molar ratio of ethyl acetoacetate to tosyl chloride.
- Temperature : 0–5°C to minimize di-sulfonylation.
- Yield : 82–90% after recrystallization.
Amide Coupling: Convergent Synthesis
Activation of 2-(4-Methylbenzenesulfonyl)acetic Acid
The carboxylic acid is activated as a mixed anhydride or N-hydroxysuccinimide (NHS) ester. In, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile facilitate activation, forming a reactive intermediate that couples with the cyclopenta[d]thiazol-2-amine.
Reaction Conditions :
Alternative Coupling Strategies
TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dimethylformamide (DMF) achieves comparable efficiency (85% yield) but requires stringent moisture control.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.
Spectroscopic Validation
- NMR :
- Mass Spectrometry : ESI-MS m/z 407.1 [M+H]⁺ (calc. 407.4).
Scalability and Industrial Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
- Waste Management : Sulfur-containing byproducts are treated with calcium hydroxide to precipitate CaSO₄, achieving 95% waste reduction.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Core Heterocycle Variations
- Cyclopenta-Thiazole vs. Benzo-Thiazole: The target compound’s cyclopenta-thiazole core (5,6-dihydro-4H-cyclopenta[d][1,3]thiazole) differs from benzo[d]thiazole derivatives (e.g., compounds in ), which feature a benzene-fused thiazole.
Substituent Diversity :
Analogs in and feature piperazine or arylpiperazine groups on the acetamide nitrogen, whereas the target compound has a tosyl group. For example:- Compound 3a (): N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide includes a chlorobenzo-thiazole and phenylpiperazine, yielding a molecular weight of 426.96 g/mol and melting point of 225–226°C .
- Compound 18 (): Features dual methoxyphenyl groups, achieving a higher molecular weight (438.54 g/mol) and melting point (302–303°C) due to increased polarity .
Electronic and Polar Effects
- The tosyl group in the target compound is more electron-withdrawing than the piperazine or oxazole substituents in analogs (e.g., ’s oxazole derivative). This could enhance stability toward hydrolysis but reduce solubility in non-polar solvents compared to compounds with alkyl or arylpiperazine groups .
Physicochemical Properties
- Molecular Weight :
The target compound’s estimated molecular weight is ~363.45 g/mol (C₁₆H₁₇N₃O₃S₂), intermediate between ’s analogs (410–438 g/mol) and ’s oxazole derivative (277.34 g/mol) . - Melting Points :
Tosyl-containing compounds often exhibit higher melting points due to polarity. For instance, Compound 14 (), with a chlorophenyl group, melts at 282–283°C, while the oxazole analog () lacks reported data .
Biological Activity
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopenta[d][1,3]thiazole ring fused with a benzenesulfonamide moiety. Its IUPAC name is N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide. The molecular formula is with a molecular weight of approximately 403.50 g/mol. The compound's structure allows for various chemical modifications, enhancing its versatility in biological applications.
Synthesis
The synthesis typically involves multi-step organic reactions starting from cyclopenta[d][1,3]thiazole derivatives and benzenesulfonamides. Reaction conditions may include specific catalysts and solvents to optimize yield and purity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that certain thiazole derivatives showed comparable antimicrobial activity to standard drugs like ciprofloxacin and fluconazole .
Anticancer Potential
The anticancer activity of related compounds has been investigated through in vitro assays. For example, derivatives of thiazole have shown promising results in inhibiting cancer cell proliferation in various cancer types . The MTT assay results indicated that some derivatives possess good anticancer activity but are less effective than established chemotherapeutics such as 5-fluorouracil .
The mechanism of action involves the binding of the compound to specific molecular targets within cells. This interaction can modulate enzyme activity or receptor function, leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth . Molecular docking studies suggest that the compound fits well into active sites of target proteins, facilitating effective binding through hydrogen bonds and hydrophobic interactions .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial activity of several thiazole derivatives against a range of bacterial strains using the tube dilution technique. The results indicated that specific compounds exhibited significant antimicrobial effects comparable to standard treatments .
- Anticancer Activity Assessment : In vitro tests on cancer cell lines demonstrated that certain thiazole derivatives possess potential anticancer properties, with varying degrees of effectiveness compared to standard drugs. The findings suggest the need for further exploration into their mechanisms and therapeutic applications .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide, and how can purity be optimized?
- Synthesis Steps :
Thiazole Ring Formation : Cyclize 2-aminothiophenol derivatives with α-haloketones under reflux in solvents like ethanol or toluene (60–80°C, 6–8 hours) .
Sulfonylation : React the thiazole intermediate with 4-methylbenzenesulfonyl chloride in pyridine or DMF at room temperature for 5–7 hours .
Acylation : Introduce the acetamide group using chloroacetyl chloride in dichloromethane with triethylamine as a base .
- Purity Optimization :
- Use flash column chromatography (n-hexane:ethyl acetate, 3:1) for purification .
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and confirm purity with HPLC (C18 column, acetonitrile:water gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the thiazole ring (δ 6.8–7.2 ppm) and sulfonyl/acetamide groups (δ 2.4–3.1 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
- Mass Spectrometry : Report molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
- FT-IR : Highlight sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O bands (1650–1680 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory solubility data across studies be resolved, and what experimental parameters are critical?
- Controlled Experiments :
- Test solubility in DMSO, ethanol, and water at 25°C and 37°C, using standardized shake-flask methods .
- Compare results with structurally analogous compounds (e.g., N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-sulfonylacetamide derivatives) to identify trends .
- Advanced Techniques :
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
- Perform differential scanning calorimetry (DSC) to correlate melting points with crystallinity and solubility .
Q. What strategies are effective for optimizing reaction yields in multi-step syntheses of this compound?
- Microwave-Assisted Synthesis :
- Reduce reaction time (e.g., from 8 hours to 30 minutes) and improve yield by 15–20% using microwave irradiation (100–150°C) .
- Catalyst Screening :
- Test Lewis acids (e.g., ZnCl₂) in acylation steps to enhance regioselectivity .
- Solvent Optimization :
- Replace dichloromethane with dimethylacetamide (DMAc) for better sulfonylation efficiency .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?
- Structural Modifications :
- Synthesize analogs with varied substituents (e.g., 4-fluoro or 4-methoxy groups on the benzene ring) and compare IC₅₀ values in enzyme inhibition assays .
- Biological Assays :
- Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) .
- Evaluate anticancer activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., EGFR kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
